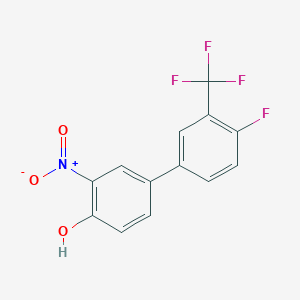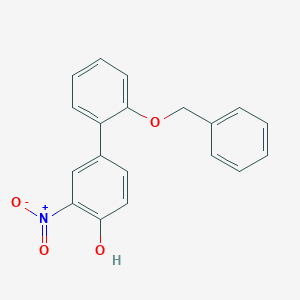
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a synthetic compound used in a variety of scientific research applications. It is a nitrophenol derivative with a trifluoromethyl group attached to the phenyl ring. It is a white solid with a melting point of 87-90°C and a solubility of 0.1 g/L in water. It is commonly used in organic synthesis and as a reagent in various scientific research applications.
Wirkmechanismus
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is a nitrophenol derivative, which means it is capable of undergoing a variety of chemical reactions. It can undergo a nucleophilic substitution reaction, a nucleophilic addition reaction, and an electrophilic substitution reaction. It can also undergo a variety of oxidation reactions, such as an oxidation reaction with aqueous sodium hypochlorite.
Biochemical and Physiological Effects
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has been shown to have some biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have antioxidant properties, which may be beneficial in preventing certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) has several advantages for use in laboratory experiments. It is relatively stable and has a low toxicity. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it can be difficult to purify and can be toxic if not handled properly.
Zukünftige Richtungen
The potential future directions for 4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds. Additionally, research could be conducted into its potential use in the synthesis of fluorescent dyes and fluorescent labels. Finally, research could be conducted into its potential use as an antioxidant or in the treatment of certain diseases.
Synthesemethoden
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) can be synthesized from the reaction of 2-methoxy-5-trifluoromethylphenol and nitric acid. The reaction is conducted in a solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of 80-90°C. The reaction is complete when the excess nitric acid is removed. The product is then purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol (95%) is used in a variety of scientific research applications. It is used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the synthesis of heterocyclic compounds, such as pyridines and quinolines. In addition, it is used in the synthesis of fluorescent dyes and fluorescent labels.
Eigenschaften
IUPAC Name |
4-[2-methoxy-5-(trifluoromethyl)phenyl]-2-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4/c1-22-13-5-3-9(14(15,16)17)7-10(13)8-2-4-12(19)11(6-8)18(20)21/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCAIMDRKUQTMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686337 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxy-5-trifluoromethylphenyl)-2-nitrophenol | |
CAS RN |
1261897-52-2 |
Source


|
| Record name | 2'-Methoxy-3-nitro-5'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)








